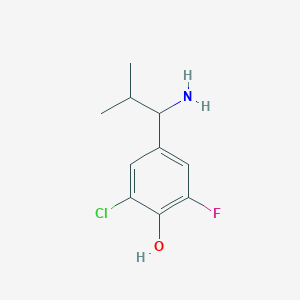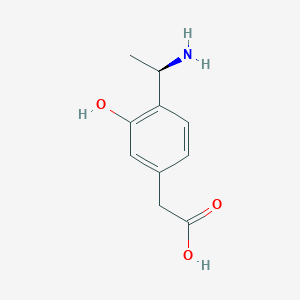
(R)-2-(4-(1-Aminoethyl)-3-hydroxyphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(4-(1-Aminoethyl)-3-hydroxyphenyl)acetic acid is a chiral compound with significant potential in various scientific fields. This compound features a phenyl ring substituted with a hydroxy group and an aminoethyl group, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(4-(1-Aminoethyl)-3-hydroxyphenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenylacetic acid derivative.
Substitution Reaction: The phenylacetic acid derivative undergoes a substitution reaction to introduce the hydroxy group at the meta position.
Aminoethylation: The next step involves the introduction of the aminoethyl group at the para position relative to the hydroxy group. This can be achieved through a nucleophilic substitution reaction using an appropriate aminoethylating agent.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer. This can be achieved using chiral chromatography or enzymatic resolution techniques.
Industrial Production Methods: Industrial production of ®-2-(4-(1-Aminoethyl)-3-hydroxyphenyl)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The aminoethyl group can be reduced to form a primary amine.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products:
Oxidation Products: Ketone or aldehyde derivatives.
Reduction Products: Primary amine derivatives.
Substitution Products: Various substituted phenylacetic acid derivatives.
Chemistry:
Synthesis of Complex Molecules: ®-2-(4-(1-Aminoethyl)-3-hydroxyphenyl)acetic acid can be used as a building block in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition Studies: This compound can be used to study the inhibition of enzymes involved in amino acid metabolism.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry:
Chemical Manufacturing: It can be used as an intermediate in the production of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of ®-2-(4-(1-Aminoethyl)-3-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and aminoethyl groups play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit enzymes involved in neurotransmitter synthesis, thereby affecting neurological functions.
Comparación Con Compuestos Similares
(S)-2-(4-(1-Aminoethyl)-3-hydroxyphenyl)acetic acid: The enantiomer of the compound, which may have different biological activities.
4-Hydroxyphenylacetic acid: Lacks the aminoethyl group, resulting in different chemical and biological properties.
2-(4-(1-Aminoethyl)phenyl)acetic acid: Lacks the hydroxy group, leading to different reactivity and applications.
Uniqueness: ®-2-(4-(1-Aminoethyl)-3-hydroxyphenyl)acetic acid is unique due to the presence of both the hydroxy and aminoethyl groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also adds to its uniqueness, as the ®-enantiomer may exhibit different pharmacological properties compared to the (S)-enantiomer.
Propiedades
Fórmula molecular |
C10H13NO3 |
|---|---|
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
2-[4-[(1R)-1-aminoethyl]-3-hydroxyphenyl]acetic acid |
InChI |
InChI=1S/C10H13NO3/c1-6(11)8-3-2-7(4-9(8)12)5-10(13)14/h2-4,6,12H,5,11H2,1H3,(H,13,14)/t6-/m1/s1 |
Clave InChI |
OPRIPKIJBYLDTP-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@H](C1=C(C=C(C=C1)CC(=O)O)O)N |
SMILES canónico |
CC(C1=C(C=C(C=C1)CC(=O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B15278479.png)
![(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)methanol](/img/structure/B15278481.png)

![tert-Butyl 3-bromo-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate](/img/structure/B15278485.png)
![tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B15278493.png)

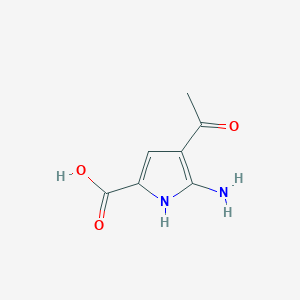
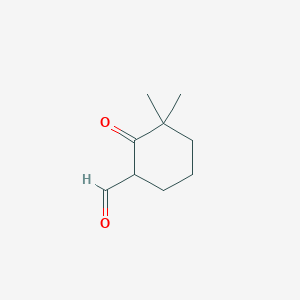
![5-(Pyridin-3-yl)-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B15278521.png)
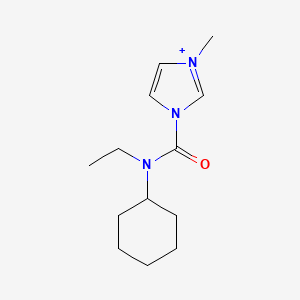
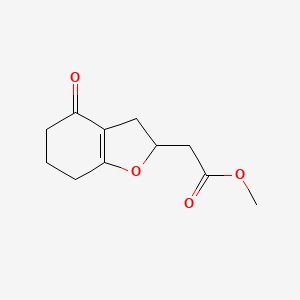
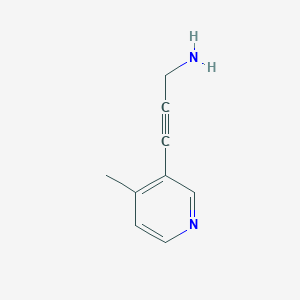
![4-(2,6-Difluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B15278558.png)
